4-(2-Formylfuran-3-YL)benzoic acid 4-(2-Formylfuran-3-YL)benzoic acid
Brand Name: Vulcanchem
CAS No.: 597565-49-6
VCID: VC8282000
InChI: InChI=1S/C12H8O4/c13-7-11-10(5-6-16-11)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15)
SMILES: C1=CC(=CC=C1C2=C(OC=C2)C=O)C(=O)O
Molecular Formula: C12H8O4
Molecular Weight: 216.19 g/mol

4-(2-Formylfuran-3-YL)benzoic acid

CAS No.: 597565-49-6

Cat. No.: VC8282000

Molecular Formula: C12H8O4

Molecular Weight: 216.19 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Formylfuran-3-YL)benzoic acid - 597565-49-6

Specification

CAS No. 597565-49-6
Molecular Formula C12H8O4
Molecular Weight 216.19 g/mol
IUPAC Name 4-(2-formylfuran-3-yl)benzoic acid
Standard InChI InChI=1S/C12H8O4/c13-7-11-10(5-6-16-11)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15)
Standard InChI Key FFRLLLWITZHGDQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(OC=C2)C=O)C(=O)O
Canonical SMILES C1=CC(=CC=C1C2=C(OC=C2)C=O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzoic acid moiety (C₆H₅COOH) linked to a 2-formylfuran group at the 3-position of the benzene ring. The furan ring’s 2-position bears an aldehyde (-CHO) group, creating a conjugated system that enhances electronic delocalization . Key identifiers include:

PropertyValueSource
IUPAC Name4-(2-formylfuran-3-yl)benzoic acid
Molecular FormulaC12H8O4\text{C}_{12}\text{H}_{8}\text{O}_{4}
Molecular Weight216.19 g/mol
Canonical SMILESC1=CC(=CC=C1C2=C(OC=C2)C=O)C(=O)O
InChI KeyFFRLLLWITZHGDQ-UHFFFAOYSA-N

Structural Note: Differentiation from the positional isomer 4-(5-formyl-2-furyl)benzoic acid (CAS 39245-15-3) is critical. The latter places the formyl group at the furan’s 5-position, altering conjugation patterns and reactivity .

Synthesis and Chemical Modifications

Synthetic Routes

The primary synthesis involves coupling furan derivatives with benzoic acid precursors. A representative protocol from Gentili et al. (2022) for related compounds involves:

  • Suzuki-Miyaura Cross-Coupling: To attach the furan ring to the benzoic acid scaffold .

  • Knoevenagel Condensation: Introduces the formyl group via aldehyde functionalization .

Table 1: Optimized Synthesis Conditions for Analogous Compounds

StepReagents/ConditionsYield
Ester HydrolysisLiOH, CH₃OH/H₂O, reflux96%
Aldehyde IntroductionKnoevenagel condensation, 80°C75–85%

Applications in Scientific Research

Medicinal Chemistry

While direct studies on 4-(2-formylfuran-3-YL)benzoic acid are scarce, structural analogs exhibit notable bioactivity:

  • Antiviral Activity: 2-Aryl-5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans inhibit HIV-1 gp41 with EC₅₀ values of 44–99 nM .

  • Anticancer Potential: Furan-carboxylic acid hybrids interfere with kinase signaling pathways in preclinical models .

Materials Science

  • Coordination Polymers: The aldehyde and carboxylate groups act as ligands for metal-organic frameworks (MOFs).

  • Photoresponsive Materials: Conjugated π-systems enable applications in organic electronics .

Research Gaps and Future Directions

Pharmacological Profiling

  • ADMET Studies: No data exist on absorption, distribution, or toxicity.

  • Target Identification: Computational docking studies could predict protein targets (e.g., cyclooxygenase, HIV proteases) .

Synthetic Optimization

  • Catalytic Asymmetric Synthesis: Chiral variants remain unexplored.

  • Green Chemistry Approaches: Solvent-free or microwave-assisted routes could improve sustainability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator